N-cyclohexyl-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide
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Description
N-cyclohexyl-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C17H23N5O3S and its molecular weight is 377.46. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activity
A study by Hossan et al. (2012) outlines the synthesis of pyridines, pyrimidinones, oxazinones, and their derivatives as antimicrobial agents using citrazinic acid as a starting material. These compounds have shown good antibacterial and antifungal activities, comparable to reference drugs like streptomycin and fusidic acid. This research highlights the potential of such compounds in developing new antimicrobial agents (Hossan et al., 2012).
Antitumor Activity
Fahim et al. (2019) investigated the antitumor activity of novel pyrimidiopyrazole derivatives. Selected synthesized compounds exhibited outstanding in vitro antitumor activity against HepG2 cell line. Molecular docking and DFT studies provided insights into the mechanisms of action, showing promise for these compounds as antitumor agents (Fahim et al., 2019).
Anti-inflammatory and Analgesic Evaluation
Sondhi et al. (2009) synthesized a series of pyrimidine derivatives and evaluated them for anti-inflammatory and analgesic activities. Notably, some compounds exhibited significant anti-inflammatory and analgesic activities, pointing towards their potential use in developing new therapeutic agents (Sondhi et al., 2009).
Heterocyclic Compound Synthesis
Bondock et al. (2008) utilized 2-Cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide as a key intermediate for synthesizing new heterocyclic compounds incorporating coumarin, pyridine, pyrrole, thiazole, and aminopyrazole. These compounds were tested and evaluated as antimicrobial agents, illustrating the versatility of pyrimidine derivatives in synthesizing a wide range of biologically active molecules (Bondock et al., 2008).
Green Chemistry Applications
Gama et al. (2015) described a green protocol for the preparation of acetoacetamides and their application in a one-pot synthesis of Biginelli dihydropyrimidines. This study highlights the importance of environmentally friendly methodologies in synthesizing complex molecules with potential pharmacological activities (Gama et al., 2015).
Properties
IUPAC Name |
N-cyclohexyl-2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O3S/c1-10-18-14-13(16(24)22(3)17(25)21(14)2)15(19-10)26-9-12(23)20-11-7-5-4-6-8-11/h11H,4-9H2,1-3H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXPCEKQIBFICKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=N1)SCC(=O)NC3CCCCC3)C(=O)N(C(=O)N2C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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